Sufentanil hydrochloride

Overview

Description

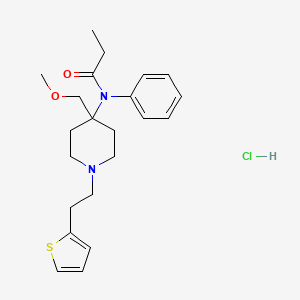

Sufentanil hydrochloride is a useful research compound. Its molecular formula is C22H31ClN2O2S and its molecular weight is 423.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anesthesia

Sufentanil is widely utilized as an analgesic adjunct in general anesthesia. Its applications include:

- Induction and Maintenance of Anesthesia : Sufentanil is administered intravenously during major surgical procedures such as cardiovascular and neurosurgery, where it helps maintain hemodynamic stability and reduces myocardial oxygen demand .

- Epidural Administration : The drug is also used epidurally for postoperative pain management following surgeries like cesarean sections and orthopedic procedures .

Pain Management

Sufentanil's efficacy in managing acute and chronic pain conditions is notable:

- Postoperative Pain Control : Continuous infusion of sufentanil has been shown to provide effective pain relief while minimizing the need for additional opioids, thus reducing the risk of opioid-related side effects .

- Labor and Delivery : In obstetrics, sufentanil is administered epidurally during labor to alleviate pain without significant sedation, allowing for a more comfortable birthing experience .

Pharmacological Properties

Sufentanil's pharmacokinetics contribute to its clinical utility:

- Lipophilicity : Its high lipid solubility facilitates rapid crossing of the blood-brain barrier, leading to quick analgesic effects .

- Protein Binding : Sufentanil exhibits a high plasma protein-binding rate, which affects its distribution and duration of action .

Comparative Efficacy

The following table summarizes the comparative efficacy of sufentanil against other opioids:

| Drug | Potency (vs Fentanyl) | Onset Time | Duration of Action | Common Use Cases |

|---|---|---|---|---|

| Sufentanil | 5-10 times | Rapid (minutes) | Short (30-60 min) | Major surgeries, postoperative pain |

| Fentanyl | 1x | Rapid (minutes) | Moderate (60-120 min) | General anesthesia, chronic pain |

| Morphine | 0.5x | Moderate (15 min) | Long (4-6 hours) | Severe pain management |

Case Study: Spine Surgery

In a clinical study involving patients undergoing extensive spine surgery, continuous infusion of sufentanil was compared with remifentanil. Results indicated that sufentanil provided superior pain control during the postoperative period with fewer side effects related to opioid use .

Case Study: Obstetric Analgesia

A randomized controlled trial assessed the effectiveness of epidural sufentanil in laboring women. Findings showed significant reductions in pain scores compared to placebo, with minimal sedation effects on the mother and fetus .

Safety Profile and Adverse Effects

While sufentanil is generally well-tolerated, potential adverse effects include:

- Respiratory depression

- Nausea and vomiting

- Muscle rigidity at high doses

Monitoring is essential during administration to mitigate these risks .

Chemical Reactions Analysis

Key Synthetic Reactions and Pathways

The synthesis of sufentanil hydrochloride involves a multi-step process focusing on piperidine ring modifications and side-chain functionalization. Critical reactions include:

Hydrolysis and Esterification

-

Initial hydrolysis : Cyanoamine intermediates undergo sequential hydrolysis using concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) to form anilino amide and carboxylic acid derivatives .

-

Esterification : The carboxylic acid intermediate is esterified (e.g., with methanol) to yield methyl esters, followed by reduction using lithium aluminum hydride (LiAlH₄) to produce 4-(hydroxymethyl)-4-anilino-N-benzylpiperidine .

Etherification and N-Alkylation

-

Ether formation : The hydroxyl group is methylated using sodium hydride (NaH), methyl iodide (MeI), and hexamethylphosphoramide (HMPA) to form a methoxymethyl substituent .

-

N-Alkylation : The piperidine nitrogen is alkylated with 2-thien-2-ylethyl bromide to introduce the thiophene side chain, a structural hallmark of sufentanil .

Acylation

-

Propionylation : The secondary amine undergoes acylation with propionyl chloride (CH₃CH₂COCl) in dichloromethane (CH₂Cl₂) to form the final amide structure .

Reaction Conditions and Yields

Degradation and Stability

This compound is susceptible to oxidative degradation, particularly under decontamination conditions:

-

Oxidative breakdown : Hypochlorite (1% NaOCl) and peracetic acid (Dahlgren Decon®) degrade sufentanil completely within 10–24 hours, forming N-oxide derivatives .

-

Metabolic pathways : Hepatic metabolism via cytochrome P450 produces nor-sufentanil (N-dealkylated metabolite), which retains partial µ-opioid receptor activity .

Impurity Profiling

During synthesis, key impurities include:

-

Nonpolar impurities : Unreacted intermediates (e.g., methoxymethyl-piperidine derivatives) persist through steps 4–7 but are removed via acetone recrystallization .

-

Polar impurities : N-Oxide byproducts form during acylation and require chromatographic purification .

Structural Modifications and Analogs

Q & A

Basic Research Questions

Q. How should researchers design controlled trials to compare the analgesic efficacy of sufentanil hydrochloride with other opioids in surgical settings?

- Methodological Answer: Utilize randomized, double-blind protocols with standardized dosing (e.g., 0.1–1.5 µg/kg for sufentanil) and validated assessment tools like Visual Analog Scale (VAS) and Ramsay Sedation Scores. For example, a study comparing sufentanil with oxycodone in ureteroscopic lithotripsy randomized 104 patients into two groups, ensuring matched demographics and surgical conditions. Statistical power analysis should confirm sample size adequacy, and adverse events (e.g., PONV scores) must be systematically recorded .

Q. What are the critical parameters for assessing this compound’s chemical stability in clinical admixtures?

- Methodological Answer: Conduct in vitro compatibility studies under simulated clinical conditions (e.g., 4°C storage, pH 3.5–5.5, or combined with levobupivacaine/glucose solutions). Use high-performance liquid chromatography (HPLC) to monitor degradation products over time. For instance, sufentanil citrate remained stable for 24 hours when mixed with 0.125% bupivacaine in PVC bags, but compatibility varied with pH and adjuvant drugs like cloxacillin .

Q. How can researchers ensure reproducibility in preclinical studies involving sufentanil’s pharmacokinetics?

- Methodological Answer: Adhere to NIH guidelines for preclinical reporting, including detailed descriptions of animal models (species, weight, anesthesia protocols) and sufentanil administration routes (IV, epidural). Measure plasma concentrations via LC-MS/MS and validate assays against certified reference materials. Include positive controls (e.g., fentanyl) and account for inter-individual variability using stratified randomization .

Advanced Research Questions

Q. How do contradictory findings on sufentanil’s dose-response relationship arise across studies, and how can they be resolved?

- Methodological Answer: Discrepancies often stem from variability in patient populations (e.g., age, renal function) or co-administered drugs (e.g., propofol vs. dexmedetomidine). Meta-regression analysis can identify confounding factors. For example, a 2025 study found that combining sufentanil with dexmedetomidine reduced required doses by 30% while maintaining analgesia, highlighting synergistic interactions .

Q. What advanced statistical methods are suitable for analyzing sufentanil’s multimodal effects on hemodynamics and cognitive function?

- Methodological Answer: Apply mixed-effects models to longitudinal data (e.g., repeated measures of blood pressure, NSE biomarkers, or Mini-Mental State Exam scores). In a 2020 trial, sufentanil’s impact on postoperative cognition in cranial surgery was evaluated using multivariate ANOVA, adjusting for covariates like surgery duration and baseline CRP levels .

Q. How can researchers optimize sufentanil formulations to mitigate stability challenges in long-term infusions?

- Methodological Answer: Use accelerated stability testing (e.g., thermal stress at 40°C/75% RH) and assess excipient compatibility. A 2004 study demonstrated that microwave freeze-thaw cycles did not alter sufentanil-levobupivacaine admixture efficacy, but glucose-containing solutions accelerated degradation, necessitating pH buffering .

Q. Methodological Standards

Q. What ethical and regulatory frameworks govern sufentanil trials in human subjects?

- Methodological Answer: Register trials in primary registries (e.g., ClinicalTrials.gov ) and obtain institutional ethics approval. Informed consent must detail risks of respiratory depression and protocolized rescue measures (e.g., naloxone availability). Follow CONSORT guidelines for reporting, including allocation concealment and blinding adequacy .

Q. How should conflicting data on sufentanil’s adverse event profile be interpreted in systematic reviews?

- Methodological Answer: Perform sensitivity analyses to exclude outliers and assess publication bias via funnel plots. A 2018 meta-analysis resolved contradictions in PONV incidence by stratifying studies by opioid equivalency (e.g., sufentanil 0.5 µg ≈ hydromorphone 1.5 mg) and anesthesia type (volatile vs. TIVA) .

Q. Data Presentation Guidelines

Q. What are the best practices for reporting sufentanil’s pharmacokinetic parameters in manuscripts?

- Methodological Answer: Include mean ± SD for AUC, Cmax, and t1/2, with scatter plots for individual variability. Use non-compartmental analysis for simplicity or compartmental models for mechanistic insights. Reference FDA bioequivalence standards (80–125% CI for AUC ratios) .

Q. How should researchers handle supplementary data on sufentanil’s metabolite profiling?

- Methodological Answer: Submit raw LC-MS/MS spectra and pharmacokinetic curves as supplementary files, ensuring metadata (e.g., column type, ionization mode) is documented. In-text references to supplementary tables must align with journal policies (e.g., ≤5 main-text tables, others in appendices) .

Properties

CAS No. |

164790-60-7 |

|---|---|

Molecular Formula |

C22H31ClN2O2S |

Molecular Weight |

423.0 g/mol |

IUPAC Name |

N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride |

InChI |

InChI=1S/C22H30N2O2S.ClH/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;/h4-10,17H,3,11-16,18H2,1-2H3;1H |

InChI Key |

WZGGBYJHSKVKGO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.Cl |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.